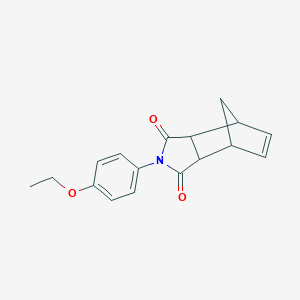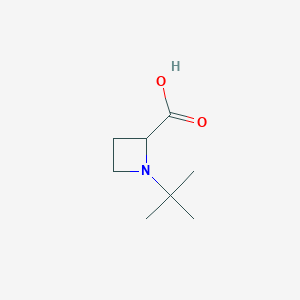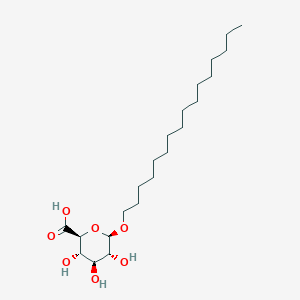
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
説明
The compound 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical and physical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives typically involves the cyclocondensation of various esters with amines or amides. For instance, the synthesis of ethoxycarbonyl-1,4-dihydropyridinecarboxylic acid amides was achieved through the cyclocondensation of 2-benzylideneacetoacetic ester with β-aminocrotonic acid amide or anilides . Similarly, the synthesis of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was likely conducted through a condensation reaction, as indicated by the presence of ethoxycarbonyl groups and a dihydropyridine core .
Molecular Structure Analysis
The molecular structure of 1,4-dihydropyridine derivatives is characterized by the dihydropyridine ring, which can adopt different conformations. For example, the dihydropyridine ring in 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine was found to have a boat conformation, as determined by X-ray diffraction analysis . This conformational feature is crucial as it can influence the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
The reactivity of the 1,4-dihydropyridine ring is influenced by the substituents attached to it. In the case of 3,5-dicarbonyl-1,4-dihydropyridines, the carbonyl groups exhibit low reactivity, which is atypical for such functional groups. This is attributed to the unique geometry and electronic distribution within the molecule . The presence of ester groups, as in the case of 3,5-diethoxycarbonyl derivatives, can also affect the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical properties of 1,4-dihydropyridine derivatives, such as crystal packing and bond lengths, are determined by their molecular structure. The crystal packing is often stabilized by hydrogen bonds and van der Waals interactions, as seen in the crystal structure of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine . The chemical properties, including reactivity and optical activity, can be inferred from spectroscopic evaluations and theoretical studies. For instance, the small energy gap between the frontier molecular orbitals in related compounds suggests potential nonlinear optical activity .
科学的研究の応用
Potential Pharmaceutical Applications
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid and its derivatives have been studied for their potential pharmaceutical applications. Research indicates these compounds could have antiarrhythmic properties, as they show Ca2+ antagonistic activity in L-type voltage-gated channels. This suggests their potential use in treating arrhythmias and related cardiac conditions (Holt & Caignan, 2000).
Synthetic Methods and Chemical Properties
Advancements in the synthesis of these compounds have been explored. For instance, methods for the amide bond formation using 1,4-dihydroisonicotinic acids have been developed, highlighting the chemical versatility and potential for creating a broad range of biologically active structures (Bisenieks et al., 2020).
Conformational Studies and Crystallography
Studies have also delved into the crystal structures and conformational behavior of these compounds. Understanding their solid-state conformation aids in predicting how they might behave in biological systems, which is crucial for drug design and development (Caignan & Holt, 2000).
Biological Activities and Applications
There is ongoing research into the broader biological activities of these compounds. This includes studies on their potential antiulcer and antimicrobial activities, indicating a diverse range of therapeutic applications beyond their cardiovascular potential (Subudhi, Panda, & Bhatta, 2009).
作用機序
Target of Action
It is structurally similar to other dihydropyridine compounds, which are known to target voltage-gated calcium channels .
Mode of Action
This means it could inhibit the influx of calcium ions into cells, thereby affecting various cellular processes .
Biochemical Pathways
By potentially blocking calcium channels, it could impact several calcium-dependent pathways, including muscle contraction, neurotransmitter release, and various signal transduction pathways .
Pharmacokinetics
Its solubility in methanol suggests that it might be well-absorbed in the body
Result of Action
If it acts as a calcium channel blocker, it could lead to a decrease in intracellular calcium levels, affecting various cellular functions .
Action Environment
Its storage temperature is recommended to be at room temperature, below 15°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other ions could also potentially influence its action and efficacy.
特性
IUPAC Name |
3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQSNVLGQWBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276584 | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
CAS RN |
19350-66-4 | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of the crystal structure of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid?
A1: The crystal structure of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid reveals important information about its molecular conformation and intermolecular interactions. The dihydropyridine ring adopts an asymmetric boat-type conformation, with the carbon atom attached to the carboxyl group deviating more significantly from the base plane than the nitrogen atom []. This conformation, along with the observed N—H⋯O and O—H⋯O hydrogen bonding patterns, could influence the molecule's interactions with other molecules and its potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















